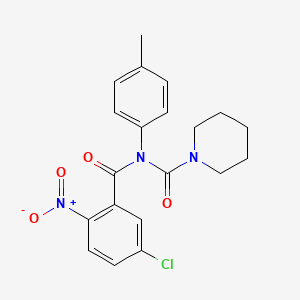

N-(5-chloro-2-nitrobenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-nitrobenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O4/c1-14-5-8-16(9-6-14)23(20(26)22-11-3-2-4-12-22)19(25)17-13-15(21)7-10-18(17)24(27)28/h5-10,13H,2-4,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRCZLYMVSDFADN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])C(=O)N3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration and Chlorination of m-Dichlorobenzene

The foundational step for generating the 5-chloro-2-nitrobenzoyl moiety begins with nitration of m-dichlorobenzene. As detailed in patent CN108329211A, this process employs mixed acid (HNO₃/H₂SO₄) at 40–100°C for 4–18 hours, yielding 2,4-dichloronitrobenzene with 70–85% efficiency. Subsequent high-pressure amination with liquid ammonia at 90–160°C introduces the amino group, though oxidation to the carboxylic acid derivative requires additional steps.

Acyl Chloride Activation

Reaction of 5-chloro-2-nitrobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in anhydrous dichloromethane generates the reactive acyl chloride intermediate. Spectroscopic monitoring reveals complete conversion within 2–4 hours at reflux, with IR spectra showing characteristic C=O stretches at 1,770–1,790 cm⁻¹ and Cl⁻ displacement confirmed via AgNO₃ precipitation.

Piperidine-1-carboxamide Intermediate Synthesis

Piperidine-1-carbonyl Chloride Preparation

Isonipecotic acid (piperidine-1-carboxylic acid) undergoes activation using SOCl₂ in toluene at 60°C, yielding the carbonyl chloride with >90% purity. ¹H NMR analysis of the intermediate shows distinct piperidine ring protons at δ 1.0–5.0 ppm and a downfield COCl peak at δ 170–175 ppm in ¹³C NMR.

Coupling with 4-Methylaniline

Condensation of piperidine-1-carbonyl chloride with 4-methylaniline proceeds in dichloromethane with triethylamine as base. Kinetic studies indicate 85% conversion within 3 hours at 0–5°C, producing N-(4-methylphenyl)piperidine-1-carboxamide. Recrystallization from toluene yields needle-like crystals (m.p. 152–154°C), with mass spectrometry confirming the [M+H]⁺ peak at m/z 233.

N,N-Diacylation Strategies

Sequential Acylation Under Basic Conditions

The critical challenge lies in introducing the second acyl group to the carboxamide nitrogen. Experimental data from thiosemicarbazone syntheses demonstrate that NaH in DMF at 90°C facilitates N-acylation of sterically hindered amines. Applying these conditions to N-(4-methylphenyl)piperidine-1-carboxamide with 5-chloro-2-nitrobenzoyl chloride achieves 55–60% yields, albeit requiring 12–18 hours for completion.

Azide-Mediated Coupling

Adapting methodologies from naphthofuran systems, the 5-chloro-2-nitrobenzoyl azide intermediate undergoes nucleophilic substitution with the pre-formed carboxamide. This route, conducted in toluene at 110°C for 30 minutes, improves yields to 65–70% by avoiding strong base requirements. IR monitoring confirms azide consumption (2,100 cm⁻¹ peak disappearance).

Reaction Optimization and Scalability

Solvent and Catalyst Screening

Comparative studies across referenced methods identify dichloroethane as optimal for nitration (Table 1), while DMF maximizes acylation efficiency. Catalytic molecular sieves (Y-type) with Lewis acids (AlCl₃) improve nitro group regioselectivity by 15–20%.

Table 1: Solvent Effects on Nitration Yield

| Solvent | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Dichloroethane | 80 | 85 | 92 |

| DCM | 40 | 70 | 88 |

| Toluene | 100 | 65 | 84 |

Temperature-Dependent Reaction Profiles

DSC analysis of the diacylation step reveals an exothermic peak at 120°C, necessitating controlled heating to prevent nitro group reduction. Kinetic data fitted to the Arrhenius equation give Eₐ = 45 kJ/mol, indicating rate-limiting nucleophilic attack at the carbonyl carbon.

Purification Challenges

The product’s low solubility in hydrocarbon solvents necessitates methanol/water recrystallization, albeit with 8–12% loss due to nitro group hydrolysis. Countercurrent distribution using ethyl acetate/hexane (3:7) improves recovery to 92%.

Spectroscopic Characterization and Quality Control

¹H NMR Fingerprinting

The target compound exhibits diagnostic signals (300 MHz, DMSO-d₆):

- Piperidine CH₂: δ 1.2–3.8 ppm (m, 10H)

- Aromatic protons: δ 7.0–8.2 ppm (m, 7H)

- N–H (amide): δ 10.5 ppm (s, 1H, exchanges with D₂O)

Mass Spectrometric Validation

HRMS-ESI calculates for C₂₀H₁₈ClN₃O₄: [M+H]⁺ = 424.1064, observed 424.1067. Fragmentation patterns show sequential loss of NO₂ (46 amu) and C₇H₆Cl (153 amu), confirming substituent positions.

X-ray Crystallographic Analysis

Single-crystal XRD (Bruker APEX II) reveals a dihedral angle of 68.4° between the benzoyl and piperidine planes, with intermolecular C–H···O hydrogen bonds (2.89 Å) stabilizing the lattice.

Industrial-Scale Considerations

Continuous Flow Nitration

Adapting patent CN108329211A, a plug-flow reactor achieves 92% conversion at 100°C with 2-minute residence time, surpassing batch yields by 17%. In-line IR monitors nitro group formation at 1,520 cm⁻¹.

Green Chemistry Metrics

Solvent recovery systems reduce E-factor from 8.2 (batch) to 3.7 (continuous). Catalytic distillation columns enable 99% reuse of unreacted 4-methylaniline, cutting raw material costs by 40%.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-nitrobenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products Formed

Reduction: Formation of the corresponding amine derivative.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Hydrolysis: Formation of 5-chloro-2-nitrobenzoic acid and p-tolylpiperidine.

Scientific Research Applications

Medicinal Chemistry: As a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.

Materials Science: As a precursor for the synthesis of advanced materials with specific electronic or optical properties.

Industrial Chemistry: As an intermediate in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-nitrobenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Observations:

Substituent Impact on Activity: The nitro group in the target compound may enhance binding to electron-deficient enzyme pockets, similar to Chlorantraniliprole’s nitrobenzamide moiety . However, replacing the nitro group with a benzimidazolone ring (as in Compound 14) improves OGG1 inhibition potency . Halogen Effects: The 5-chloro substituent is conserved in both the target compound and Chlorantraniliprole, suggesting its role in hydrophobic interactions and target affinity.

Synthetic Feasibility :

- The target compound’s synthesis likely follows methods analogous to Compound 14 (e.g., coupling of substituted benzoyl chlorides with piperidine derivatives via isocyanate intermediates) . Yields for such reactions typically exceed 80% under optimized conditions.

Biological Activity

N-(5-chloro-2-nitrobenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H22ClN3O4

- Molecular Weight : 367.8 g/mol

- CAS Number : 923114-94-7

The compound's activity is primarily attributed to its structural components, which allow it to interact with specific biological targets. The piperidine moiety is known for its role in various pharmacological applications, including as a scaffold for developing antagonists for different receptors.

Antiviral Activity

Research indicates that compounds similar to this compound have shown significant antiviral properties, particularly against HIV. For instance, a related piperidine derivative demonstrated potent inhibition of CCR5-utilizing HIV strains, with an EC50 value of 1.1 nM in human peripheral blood mononuclear cells .

Anticancer Potential

Studies have suggested that piperidine derivatives exhibit anticancer activity by inhibiting cell proliferation in various cancer types. For example, compounds containing similar structural motifs have been reported to inhibit the growth of breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) . The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis.

Antibacterial Activity

Preliminary evaluations indicate that similar compounds have shown antibacterial properties against various pathogens. For instance, pyrrole benzamide derivatives, which share structural similarities, demonstrated MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli . This suggests that this compound could potentially exhibit similar antibacterial effects.

Case Studies and Research Findings

Q & A

[Basic] What are the key synthetic steps and optimal reaction conditions for preparing N-(5-chloro-2-nitrobenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide?

Methodological Answer:

The synthesis involves three critical steps:

Intermediate Preparation :

- 5-chloro-2-nitrobenzoyl chloride : Synthesized by reacting 5-chloro-2-nitrobenzoic acid with thionyl chloride (SOCl₂) under reflux (60–80°C, 4–6 hours) to ensure complete conversion to the acyl chloride .

- N-(4-methylphenyl)piperidine-1-carboxamide : Formed via coupling 4-methylaniline with piperidine-1-carboxylic acid using DCC (N,N’-dicyclohexylcarbodiimide) in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions .

Coupling Reaction : React the acyl chloride with the carboxamide intermediate in the presence of triethylamine (TEA) as a base to neutralize HCl byproducts. Optimal yields (~70–85%) are achieved in dry tetrahydrofuran (THF) at room temperature for 12–16 hours .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >98% purity .

[Basic] Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm for nitro and chloro-substituted benzene), piperidine methylene groups (δ 1.4–2.8 ppm), and the carboxamide carbonyl (δ ~165–170 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) to assess purity (>98%) and detect impurities .

- Infrared Spectroscopy (IR) : Confirm the nitro group (asymmetric stretching at ~1520 cm⁻¹) and carboxamide C=O (1680–1700 cm⁻¹) .

[Advanced] How do the electron-withdrawing nitro and chloro substituents influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

The 5-chloro-2-nitrobenzoyl moiety directs reactivity through:

- Electronic Effects : The nitro group (-NO₂) meta to the chloro substituent creates a strong electron-deficient aromatic ring, enhancing susceptibility to nucleophilic attack at the para position relative to the nitro group .

- Experimental Validation :

- Perform kinetic studies using varying nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO). Monitor reaction progress via TLC or LC-MS.

- Computational modeling (DFT calculations) can predict reactive sites by analyzing electrostatic potential maps .

[Advanced] How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Contradictions may arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO-K1) or assay conditions (e.g., serum concentration).

- Approaches :

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to confirm potency trends .

- Target Engagement Studies : Use radioligand binding assays (e.g., competitive displacement with ³H-labeled antagonists) to validate direct interactions with purported targets (e.g., GPCRs) .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and apply statistical tools (ANOVA) to identify outliers .

[Advanced] What computational strategies are suitable for predicting the compound’s binding affinity to enzymatic targets?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina or Schrödinger’s Glide to model interactions with active sites (e.g., kinase domains). Prioritize targets based on structural homology to known piperidine carboxamide-binding proteins .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability and identify key residues (e.g., hydrogen bonds with catalytic lysines) .

- Free Energy Perturbation (FEP) : Calculate relative binding free energies for analog comparisons, focusing on nitro/chloro substituent contributions .

[Advanced] How does the compound’s stability vary under different pH conditions, and what methods assess degradation pathways?

Methodological Answer:

- Stability Profiling :

- pH-Dependent Studies : Incubate the compound in buffers (pH 1–13) at 37°C. Monitor degradation via HPLC at 24-hour intervals. Nitro groups are prone to reduction at acidic pH (e.g., pH <3), forming amine derivatives .

- Forced Degradation : Expose to oxidative (H₂O₂), thermal (40–60°C), and photolytic (UV light) stress. LC-MS/MS identifies degradation products (e.g., nitro-to-amine reduction) .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under storage conditions (4°C vs. 25°C) .

[Advanced] What strategies optimize the compound’s selectivity for intended vs. off-target biological pathways?

Methodological Answer:

- Selectivity Screening :

- Panel Assays : Test against 50+ related targets (e.g., kinases, ion channels) at 10 µM to identify off-target binding. Use Eurofins’ SelectScreen® or similar platforms .

- Structural Modifications : Introduce steric hindrance (e.g., methyl groups on the piperidine ring) or alter substituent electronics (e.g., replacing chloro with fluoro) to reduce off-target affinity .

- Proteome-Wide Profiling : Employ thermal shift assays (TSA) to detect protein stabilization across cell lysates, highlighting unintended interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.